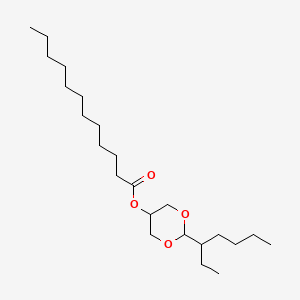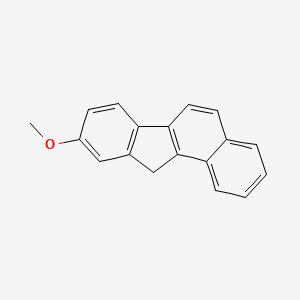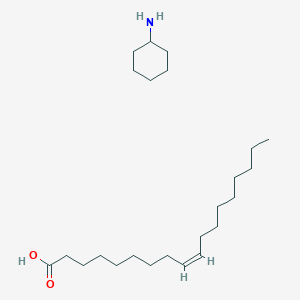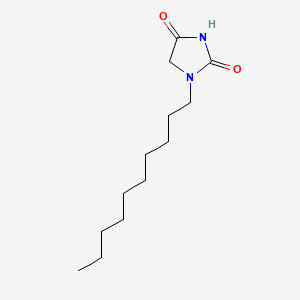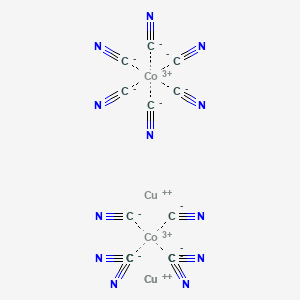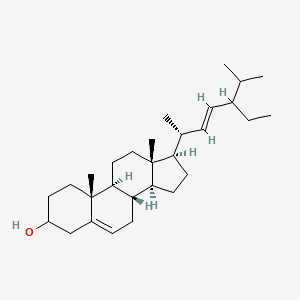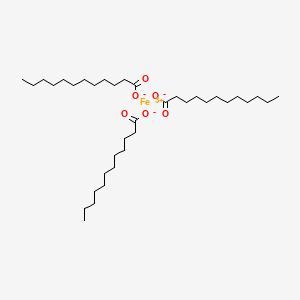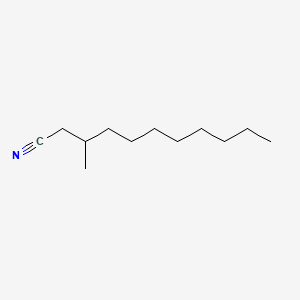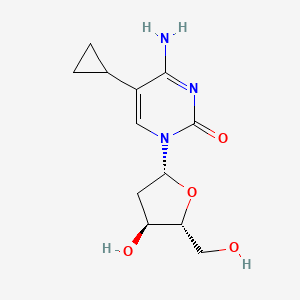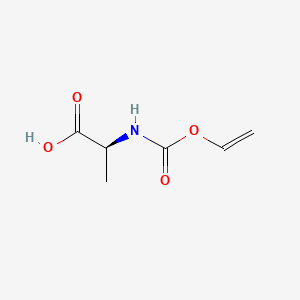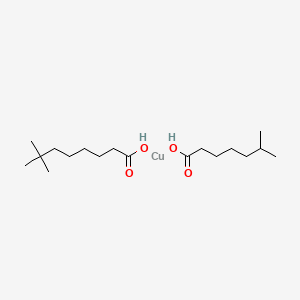
(Isooctanoato-O)(neodecanoato-O)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isooctanoato-O)(neodecanoato-O)copper is a coordination compound with the molecular formula C18H36CuO4 and a molecular weight of 380.02204 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isooctanoato-O)(neodecanoato-O)copper typically involves the reaction of copper salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{RCOOH} \rightarrow \text{Cu(RCOO)}_2 + 2 \text{H}^+ ]
where R represents the isooctanoate and neodecanoate groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity copper salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Isooctanoato-O)(neodecanoato-O)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper-containing by-products.
Reduction: Metallic copper (Cu).
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
(Isooctanoato-O)(neodecanoato-O)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in therapeutic formulations.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)copper involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, facilitating electron transfer processes. This redox activity is crucial for its catalytic and antimicrobial properties. The organic ligands (isooctanoate and neodecanoate) help stabilize the copper ion and modulate its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) stearate: A copper compound with stearate ligands.
Copper(II) sulfate: A widely used copper salt with sulfate anions.
Uniqueness
(Isooctanoato-O)(neodecanoato-O)copper is unique due to its specific organic ligands, which impart distinct chemical properties and reactivity. The combination of isooctanoate and neodecanoate ligands provides a balance of hydrophobicity and stability, making it suitable for various applications that other copper compounds may not be able to achieve.
Propiedades
Número CAS |
84129-19-1 |
|---|---|
Fórmula molecular |
C18H36CuO4 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
PNTNPQYEWJGRMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


